5-(3-Iodobenzoyl)-2-methylpyridine
Overview
Description
5-(3-Iodobenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C13H10INO. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of 5-(3-Iodobenzoyl)-2-methylpyridine is 323.13 g/mol . The exact molecular structure is not provided in the search results.Scientific Research Applications
Specific Scientific Field
The specific scientific field is Cancer Research .
Summary of the Application
“5-(3-Iodobenzoyl)-2-methylpyridine” has been studied as a potential anticancer agent . The compound is being developed as a novel antimitotic theranostic .
Methods of Application or Experimental Procedures
The compound was synthesized from a common precursor or its 3’-stannylated derivative . The cytotoxicity of the compound was evaluated in several neuroblastoma and glioblastoma cell lines and in the NCI 60-cell assay . Biodistribution was conducted in mice after oral administration of the compound to determine tissue and brain uptake .
Results or Outcomes
The lethal concentrations (LC 50 s) of the compound in neuroblastoma and glioblastoma are significantly lower compared with a drug currently tested in clinical studies in pediatric and adult brain tumors . Growth inhibition concentrations (GI 50) are in the nanomolar range in 60 cancer cell lines . When the compound is combined with a 4-Gy dose of radiation, less than 0.5% of cells retain their reproductive integrity . Increased hydrophobicity of new agents greatly enhances their brain uptake after oral administration .
Future Directions
properties
IUPAC Name |
(3-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFACIVWPAGQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Iodobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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